molecular formula C12H17NO2 B6258083 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 34148-20-4

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B6258083
CAS No.: 34148-20-4
M. Wt: 207.27 g/mol
InChI Key: ZBZBZZQOTZTHIC-UHFFFAOYSA-N
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Description

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17NO2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups and an amine group on a tetrahydronaphthalene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction or reductive amination processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce the corresponding hydrocarbon .

Scientific Research Applications

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of its methoxy and amine groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

34148-20-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

ZBZBZZQOTZTHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)N

Purity

95

Origin of Product

United States

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